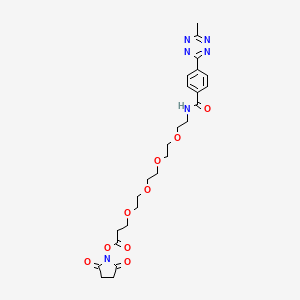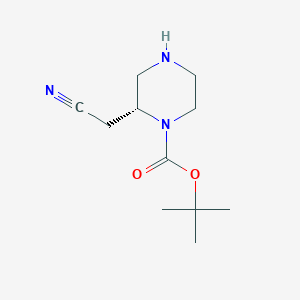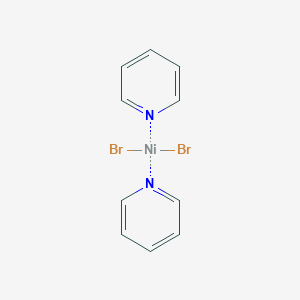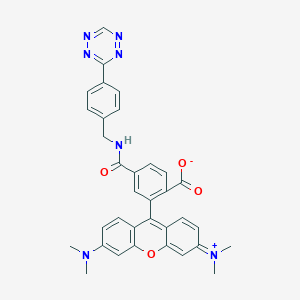
Me-Tz-PEG4-NHS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Me-Tz-PEG4-NHS (N-Methyl-Tetrazine-PEG4-N-Hydroxy Succinimide) is a novel organometallic reagent that has recently been developed for use in scientific research. This compound is a derivative of tetrazine, a compound commonly used in organic synthesis and bioconjugation. This compound is a versatile reagent that has numerous applications in the lab, including synthesis, bioconjugation, and protein labeling.
作用機序
Me-Tz-PEG4-NHS works by forming a covalent bond between two molecules. The first step involves the formation of a tetrazine-based intermediate, which is formed when the N-methyl-tetrazine reacts with 4-vinylpyridine. The second step involves the formation of a covalent bond between the intermediate and the N-hydroxysuccinimide. This covalent bond is formed through a cycloaddition reaction, which is a type of reaction in which two molecules undergo a cyclic rearrangement to form a new bond.
Biochemical and Physiological Effects
This compound is a non-toxic reagent that has no known biochemical or physiological effects. It is not known to interact with any enzymes or receptors, and it is not known to have any effect on the body’s metabolism.
実験室実験の利点と制限
Me-Tz-PEG4-NHS has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of applications, including synthesis, bioconjugation, and protein labeling. It is also a non-toxic reagent that does not interact with any enzymes or receptors. However, this compound does have some limitations. It is not a good choice for applications that require a high degree of specificity, as it can form covalent bonds with a variety of molecules.
将来の方向性
Me-Tz-PEG4-NHS is a relatively new reagent, and there are many potential future directions for this compound. One potential future direction is to explore its use in drug delivery. This compound could be used to attach drugs to target molecules, allowing for more precise drug delivery. Another potential future direction is to explore its use in the synthesis of complex molecules, such as peptides and proteins. This compound could be used to attach small molecules to larger molecules, allowing for the synthesis of more complex structures. Finally, this compound could be used to explore its potential applications in biotechnology, such as gene editing and gene therapy.
合成法
Me-Tz-PEG4-NHS is synthesized through a two-step process. The first step involves the reaction of N-methyl-tetrazine with 4-vinylpyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a product known as N-methyl-tetrazine-4-vinylpyridine (N-Me-Tz-4-VP). The second step involves the reaction of N-Me-Tz-4-VP with N-hydroxysuccinimide (NHS) in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces this compound.
科学的研究の応用
Me-Tz-PEG4-NHS has numerous applications in scientific research. It is commonly used in organic synthesis and bioconjugation, as well as protein labeling. In organic synthesis, this compound can be used as a catalyst to promote the formation of covalent bonds between two molecules. In bioconjugation, this compound can be used to attach molecules, such as antibodies, to a target molecule. In protein labeling, this compound can be used to attach fluorescent molecules, such as fluorescent dyes, to proteins.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O9/c1-18-27-29-24(30-28-18)19-2-4-20(5-3-19)25(35)26-9-11-37-13-15-39-17-16-38-14-12-36-10-8-23(34)40-31-21(32)6-7-22(31)33/h2-5H,6-17H2,1H3,(H,26,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWLQZOAKRNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














